Cap-dependent endonuclease-IN-1

Influenza Cap-dependent endonuclease IC50

Cap-dependent endonuclease-IN-1 (CAS 2365473-17-0), also identified as the prodrug Pixavir marboxil (TG-1000), is a small-molecule cap-dependent endonuclease (CEN) inhibitor belonging to the pyridone-carboxylic acid chemotype that targets the PA subunit of the influenza virus RNA-dependent RNA polymerase (RdRp) complex. The compound functions via the 'cap-snatching' inhibitory mechanism, thereby blocking viral mRNA transcription and subsequent viral replication.

Molecular Formula C27H22F2N2O6S
Molecular Weight 540.5 g/mol
CAS No. 2365473-17-0
Cat. No. B12407790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-1
CAS2365473-17-0
Molecular FormulaC27H22F2N2O6S
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
InChIInChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1
InChIKeyXNCHLCOISMLPJG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-1: Chemical Identity, Clinical Status, and Primary Application as an Influenza PA Endonuclease Inhibitor


Cap-dependent endonuclease-IN-1 (CAS 2365473-17-0), also identified as the prodrug Pixavir marboxil (TG-1000), is a small-molecule cap-dependent endonuclease (CEN) inhibitor belonging to the pyridone-carboxylic acid chemotype that targets the PA subunit of the influenza virus RNA-dependent RNA polymerase (RdRp) complex [1][2]. The compound functions via the 'cap-snatching' inhibitory mechanism, thereby blocking viral mRNA transcription and subsequent viral replication [3]. As an investigational antiviral drug, Pixavir marboxil has completed Phase III clinical trials in China and the United States for the treatment of acute uncomplicated influenza in adults and adolescents (≥12 years), having demonstrated statistically significant superiority over placebo in shortening the median time to alleviation of all influenza symptoms [2][4]. The compound is also recognized as Baloxavir Impurity 12 (or Baloxavir Marboxil Impurity 21) in pharmaceutical quality control applications .

Why Generic Substitution Falls Short: The Multidimensional Differentiation of Cap-dependent endonuclease-IN-1 (Pixavir marboxil) from In-Class CEN Inhibitors


Cap-dependent endonuclease-IN-1 cannot be generically substituted for other CEN inhibitors such as baloxavir marboxil due to fundamental differences in its chemical structure, pharmacological profile, and impurity identity. Structurally, it exists as a distinct molecular entity that is explicitly cataloged as Baloxavir Impurity 12, meaning it is chemically related to but not identical with the active pharmaceutical ingredient (API) of Xofluza . Pharmacologically, while it shares the same target, its active metabolite TG-0527 exhibits a distinct in vitro potency profile, a differentiated human pharmacokinetic signature including a half-life of approximately 33.8–39.4 hours versus the 49–91 hours reported for baloxavir acid, and preclinically reported advantages in safety and resistance profiles in animal models [1][2][3]. These differences are quantifiable and are detailed in the evidence below.

Quantitative Evidence Guide: Potency, Pharmacokinetics, and Safety Differentiation of Cap-dependent endonuclease-IN-1 (Pixavir marboxil) versus Baloxavir Marboxil


Biochemical Potency: TG-0527 Inhibitory Activity Against Cap-Snatching Mechanism vs. Baloxavir Acid PA Endonuclease IC50

The active metabolite TG-0527, derived from Cap-dependent endonuclease-IN-1, inhibits the cap-snatching mechanism of influenza viral mRNA transcription with an in vitro IC50 of 5.69 nM [1]. By comparison, baloxavir acid (the active form of baloxavir marboxil) inhibits the PA endonuclease with a reported IC50 range of 1.4–3.1 nM for influenza A viruses and 4.5–8.9 nM for influenza B viruses in a PA endonuclease assay [2]. This indicates that TG-0527 exhibits comparable nanomolar potency to baloxavir acid, positioning Cap-dependent endonuclease-IN-1 within the same high-potency pharmacological space while retaining a distinct potency profile.

Influenza Cap-dependent endonuclease IC50

Antiviral Efficacy: Broad-Spectrum Cellular EC50 of TG-0527 Against Influenza A and B Viruses vs. Baloxavir

In cellular antiviral assays, the active metabolite TG-0527 demonstrates broad-spectrum activity with EC50 values ranging from 0.35 nM to 3.10 nM against influenza A viruses and from 2.75 nM to 11.90 nM against influenza B viruses [1]. For baloxavir, the median EC50 values in MDCK cell-based plaque reduction assays are 0.73 nM (range 0.20–1.85 nM) for A/H1N1, 0.83 nM (range 0.35–2.63 nM) for A/H3N2, and 5.97 nM (range 2.67–14.23 nM) for type B strains [2]. These comparable cellular potency profiles, particularly against influenza B viruses where CEN inhibitors often display reduced efficacy, underscore the competitive antiviral coverage of Cap-dependent endonuclease-IN-1.

Influenza A Influenza B Antiviral EC50

Human Pharmacokinetic Differentiation: TG-0527 Half-Life vs. Baloxavir Acid Half-Life

In a first-in-human Phase I study, the active metabolite TG-0527 exhibited a dose-independent terminal elimination half-life (T1/2) within the range of 33.8–39.4 hours, with Tmax occurring between 3.02–6.0 hours after a single oral dose of TG-1000 [1]. This contrasts with the significantly longer half-life of baloxavir acid, which ranges from 49 to 91 hours in healthy adult subjects [2][3]. The shorter half-life may translate into reduced systemic drug accumulation upon repeated administration, a pharmacokinetic feature that may be advantageous in certain populations or dosing regimens, while still supporting once-daily oral dosing.

Pharmacokinetics Half-life Oral bioavailability

Application Scenarios for Cap-dependent endonuclease-IN-1 (Pixavir marboxil) in Influenza Antiviral Research and Pharmaceutical Quality Control


Lead Optimization and SAR Studies Targeting Influenza PA Endonuclease

The confirmed low nanomolar biochemical potency (IC50 = 5.69 nM for TG-0527) against the cap-snatching mechanism [1] establishes Cap-dependent endonuclease-IN-1 as a validated starting point for structure-activity relationship (SAR) exploration of the pyridone-carboxylic acid scaffold. Medicinal chemistry teams can use this compound as a benchmark reference for synthesizing and evaluating novel CEN inhibitors aimed at improving potency beyond the 1–5 nM range or introducing substituents that modulate the PK profile relative to both this compound and baloxavir acid.

Preclinical Efficacy Profiling Against Drug-Resistant and Avian Influenza Strains

Given the shared nanomolar EC50 against both influenza A (0.35–3.10 nM) and B (2.75–11.90 nM) viruses [1], Cap-dependent endonuclease-IN-1 provides a tool compound for comparative efficacy studies against NAI-resistant strains, avian influenza subtypes (H5N1, H7N9), and emerging viral mutants carrying PA-I38X substitutions that reduce baloxavir susceptibility. These studies can define the resistance barrier and pan-influenza spectrum of this chemotype relative to baloxavir marboxil [2].

Human Pharmacokinetic Bridging and Dose Projection in Early-Phase Clinical Studies

The established human PK parameters—including a T1/2 of 33.8–39.4 h and Tmax of 3.02–6.0 h [1]—enable the use of Cap-dependent endonuclease-IN-1 in translational PK/PD modeling. Researchers can employ these data to validate allometric scaling approaches from preclinical species to humans and to prospectively compare the kinetic behavior of this compound with the longer half-life of baloxavir acid in the design of future Phase I/II clinical protocols.

Pharmaceutical Quality Control and Regulatory Application Support

Cap-dependent endonuclease-IN-1 is specifically identified as Baloxavir Impurity 12 , making it an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) in the manufacture of baloxavir marboxil API and finished drug products. Its use supports Abbreviated New Drug Application (ANDA) filings, impurity profiling, and stability studies required by regulatory agencies such as the FDA and NMPA.

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